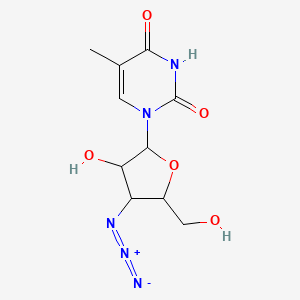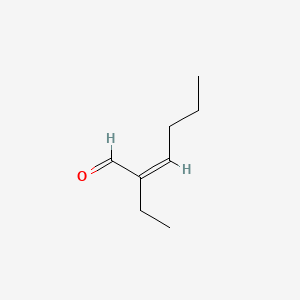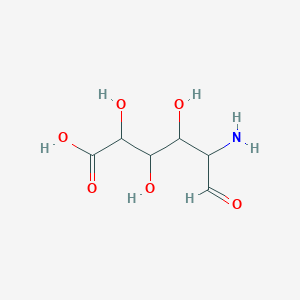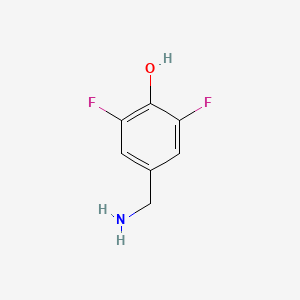
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene is an organic compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol It is a derivative of benzene, substituted with bromine, fluorine, and a methanesulfonylmethyl group
Preparation Methods
The synthesis of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Bromination and Fluorination:
Methanesulfonylation: The methanesulfonylmethyl group is introduced through a reaction with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The methanesulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures. Palladium-based catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene depends on its specific applicationThe methanesulfonylmethyl group, in particular, can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene include:
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: This compound has a similar structure but lacks the methanesulfonylmethyl group, making it less reactive in certain types of reactions.
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methanesulfonylmethyl group, which can significantly alter its chemical properties and reactivity.
1-Bromo-2-fluorobenzene: This simpler compound lacks both the methanesulfonylmethyl and trifluoromethyl groups, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it valuable for various chemical transformations and applications .
Properties
Molecular Formula |
C8H8BrFO2S |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
InChI Key |
JBSGYMDWGLTXGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)



![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)





![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
